![molecular formula C14H11ClN2O3S B5817228 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5817228.png)
4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GW441756, and its chemical formula is C14H11ClN2O3S.
科学的研究の応用
4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its anti-inflammatory and analgesic properties. In addition, this compound has been used as a tool in the study of protein-protein interactions and as a fluorescent probe for detecting protein aggregation.
作用機序
The mechanism of action of 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in the regulation of various cellular processes, including glycogen metabolism, cell cycle, and apoptosis. Inhibition of GSK-3β has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of amyloid-beta peptides, which are known to accumulate in the brains of Alzheimer's disease patients. This compound has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders. In addition, this compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide is its high potency and selectivity for GSK-3β inhibition. This compound has also been shown to have good bioavailability and to cross the blood-brain barrier. However, one of the limitations of this compound is its potential toxicity, especially at high doses. In addition, this compound may have off-target effects on other enzymes and signaling pathways.
将来の方向性
There are several future directions for the study of 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide. One of the main areas of research is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another area of research is the study of the long-term effects of GSK-3β inhibition on brain function and behavior. In addition, this compound may have potential applications in the treatment of other disorders, such as cancer and diabetes. Further research is needed to fully understand the potential of this compound and its derivatives.
In conclusion, 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide is a promising compound with potential applications in various fields of scientific research. Its high potency and selectivity for GSK-3β inhibition make it a valuable tool for studying the role of this enzyme in various cellular processes. Further research is needed to fully understand the potential of this compound and its derivatives for the treatment of neurodegenerative disorders and other diseases.
合成法
The synthesis of 4-chloro-N-[3-(methylthio)phenyl]-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with thioanisole in the presence of trifluoroacetic acid and acetic anhydride. The resulting product is then treated with ammonium hydroxide to obtain the final compound. This synthesis method has been optimized to produce high yields of pure compound.
特性
IUPAC Name |
4-chloro-N-(3-methylsulfanylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-21-11-4-2-3-10(8-11)16-14(18)9-5-6-12(15)13(7-9)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWKJJHZSLDTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

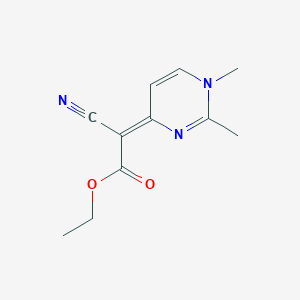
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B5817161.png)
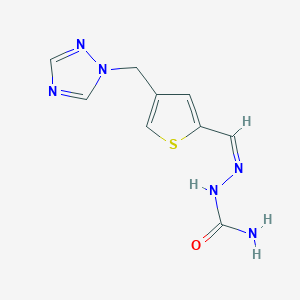

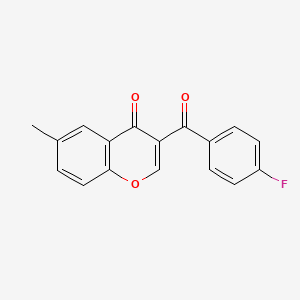
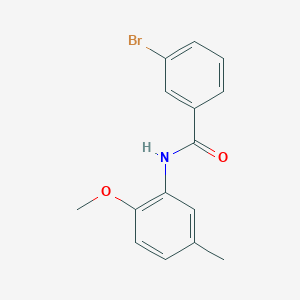
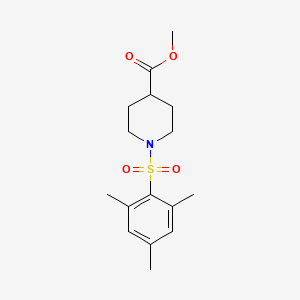
![N-[4-(ethylthio)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5817220.png)
![3-(2-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5817222.png)
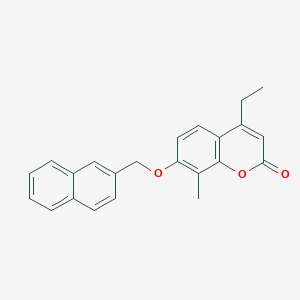
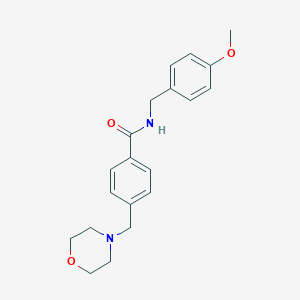


![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)